N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine
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Overview
Description
“N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)amine” is a complex organic compound that features a unique combination of a benzodioxin ring, a phenyl group, and a triazolothiadiazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)amine” typically involves multi-step organic reactions. The process may start with the preparation of the benzodioxin ring, followed by the introduction of the phenyl group and the triazolothiadiazine moiety. Key steps may include:
Cyclization reactions: to form the benzodioxin ring.
Nucleophilic substitution: to introduce the phenyl group.
Condensation reactions: to form the triazolothiadiazine ring.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Catalysts: to enhance reaction rates.
Solvent selection: to improve solubility and reaction efficiency.
Purification techniques: such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
“N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)amine” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, ethanol, water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)amine” would depend on its specific interactions with molecular targets. This may involve:
Binding to enzymes or receptors: Modulating their activity.
Interacting with nucleic acids: Affecting gene expression or replication.
Participating in signaling pathways: Influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-5-yl)amine
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-4-yl)amine
Uniqueness
The uniqueness of “N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)amine” lies in its specific structural features, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C18H15N5O2S |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-imine |
InChI |
InChI=1S/C18H15N5O2S/c1-2-4-12(5-3-1)17-20-21-18-23(17)22-16(11-26-18)19-13-6-7-14-15(10-13)25-9-8-24-14/h1-7,10H,8-9,11H2,(H,19,22) |
InChI Key |
SMKUBKUZAOVAKY-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)N=C3CSC4=NN=C(N4N3)C5=CC=CC=C5 |
Origin of Product |
United States |
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